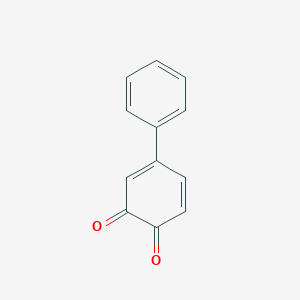

4-Phenyl-1,2-benzoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenyl-1,2-benzoquinone is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Properties

PBQ has demonstrated notable antimicrobial activity against various pathogens. A study indicated that quinones, including PBQ, possess significant antibacterial properties. Their mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in bacteria .

Antitumor Activity

Research highlights the cytotoxic effects of PBQ on cancer cells. In vitro studies have shown that PBQ induces apoptosis in tumor cells by activating apoptotic pathways and inhibiting cell proliferation. For instance, PBQ was found to inhibit the growth of human leukemia cells, showcasing its potential as an antitumor agent .

Antioxidant Activity

PBQ exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thus contributing to its therapeutic potential in treating diseases related to oxidative stress .

Industrial Applications

Polymer Chemistry

In polymer science, PBQ is utilized as a polymerization inhibitor and stabilizer. It helps prevent unwanted polymerization reactions during the production of plastics and resins. Its ability to quench free radicals makes it an effective additive in the manufacturing processes of various polymers .

Dyes and Pigments

PBQ's unique chemical structure allows it to be used in dyeing processes due to its excellent color stability and fastness properties. It is employed in the formulation of dyes for textiles and other materials, providing vibrant colors with lasting durability .

Environmental Applications

Environmental Remediation

PBQ has potential applications in environmental remediation due to its reactivity with pollutants. Studies have indicated that it can participate in redox reactions that help break down hazardous compounds in contaminated environments, highlighting its role in environmental cleanup efforts .

Photochemical Reactions

The photochemical properties of PBQ make it suitable for use in photodynamic therapy (PDT) and other light-activated processes. Its ability to generate singlet oxygen upon light activation can be harnessed for therapeutic applications and environmental remediation strategies .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Antimicrobial | ROS generation leading to cell disruption |

| Antitumor | Induction of apoptosis | |

| Antioxidant | Free radical scavenging | |

| Industrial | Polymerization inhibitor | Quenching free radicals |

| Dyes and pigments | Color stability and fastness | |

| Environmental | Environmental remediation | Redox reactions with pollutants |

| Photochemical reactions | Singlet oxygen generation |

Case Studies

-

Antimicrobial Activity Study

A recent study evaluated the effectiveness of PBQ against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations of PBQ, suggesting its potential as a natural preservative in food products . -

Antitumor Mechanism Investigation

In vitro experiments on leukemia cell lines demonstrated that PBQ induces apoptosis through the activation of caspase pathways. This finding supports the development of PBQ as a candidate for cancer therapy . -

Environmental Impact Assessment

Research conducted on the degradation of organic pollutants using PBQ revealed its effectiveness in breaking down complex hydrocarbons in soil samples. This study underscores the compound's utility in bioremediation efforts .

Propriétés

Numéro CAS |

17189-95-6 |

|---|---|

Formule moléculaire |

C12H8O2 |

Poids moléculaire |

184.19 g/mol |

Nom IUPAC |

4-phenylcyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |

Clé InChI |

GYUPJJYSAFYKOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.